Cas no 922067-66-1 (ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- F2272-0195
- ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- ethyl 4-[(4-chlorophenyl)methylamino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
- 922067-66-1
- AKOS002014101
- ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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- Inchi: 1S/C21H20ClN3O3/c1-3-28-21(27)20-17(23-13-15-8-10-16(22)11-9-15)12-19(26)25(24-20)18-7-5-4-6-14(18)2/h4-12,23H,3,13H2,1-2H3
- InChI Key: XBNZVIMOESHYBS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC1=CC(N(C2C=CC=CC=2C)N=C1C(=O)OCC)=O
Computed Properties
- Exact Mass: 397.1193192g/mol
- Monoisotopic Mass: 397.1193192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 641
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 71Ų
ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2272-0195-4mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
922067-66-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2272-0195-1mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
922067-66-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2272-0195-5mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
922067-66-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2272-0195-3mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
922067-66-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2272-0195-5μmol |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
922067-66-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2272-0195-2mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
922067-66-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2272-0195-2μmol |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
922067-66-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Related Literature
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Additional information on ethyl 4-{(4-chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Ethyl 4-{(4-Chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: A Comprehensive Overview
The compound Ethyl 4-{(4-Chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 922067-66-1) is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridazine derivatives, which have been extensively studied for their unique electronic properties and biological activities. The molecule's structure incorporates several functional groups, including an ethyl ester, a chlorophenyl group, and a dihydropyridazine ring system, making it a versatile compound for both academic research and industrial applications.
Recent studies have highlighted the importance of dihydropyridazine derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the chlorophenyl group in this compound adds to its stability and bioavailability, while the ethoxycarbonyl group enhances its solubility in organic solvents. These properties make it an ideal candidate for exploring its potential as a therapeutic agent.
One of the most promising applications of this compound lies in its ability to act as a precursor for synthesizing more complex molecules. Researchers have utilized Ethyl 4-{(4-Chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate as a building block for constructing heterocyclic compounds with enhanced pharmacological profiles. For instance, its role in forming bioactive molecules with improved selectivity and potency has been documented in several recent publications.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the dihydropyridazine ring through cyclization reactions and the introduction of substituents at specific positions to achieve the desired functionality. The use of advanced catalysts and reaction conditions has significantly improved the yield and purity of this compound, making it more accessible for large-scale production.
In terms of biological activity, Ethyl 4-{(4-Chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways. Preclinical studies have demonstrated its ability to modulate key signaling molecules, suggesting its utility in treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its selectivity for specific targets over others highlights its potential as a lead compound for drug development.
From a structural standpoint, the molecule's dihydropyridazine ring is central to its reactivity and biological activity. The ring's unsaturation provides opportunities for further functionalization, enabling researchers to explore its potential in areas such as materials science and electronics. For example, derivatives of this compound have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their favorable electronic properties.
Another area where this compound has garnered attention is in combinatorial chemistry. Its modular structure allows for the generation of diverse libraries of compounds, which can be screened for specific biological activities. This approach has been instrumental in identifying novel leads for treating various diseases, including cancer and infectious disorders.
In conclusion, Ethyl 4-{(4-Chlorophenyl)methylamino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 922067-66-1) is a multifaceted compound with significant implications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for both academic research and industrial innovation.
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